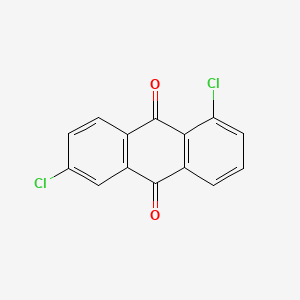![molecular formula C22H28N2O6 B15250574 Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- CAS No. 58470-12-5](/img/structure/B15250574.png)
Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol is a complex organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.468
Métodos De Preparación
The synthesis of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol typically involves a multi-step process. One common synthetic route includes the condensation of 4-nitrophenol with 2,4,6-tripropoxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Análisis De Reacciones Químicas
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The aldehyde group can react with amines to form Schiff bases under mild conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .
Comparación Con Compuestos Similares
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol can be compared with other similar compounds, such as:
4-nitro-2-[(2,4,6-trimethoxyphenyl)methylideneamino]phenol: Similar structure but with methoxy groups instead of propoxy groups.
4-nitro-2-[(2,4,6-triethoxyphenyl)methylideneamino]phenol: Similar structure but with ethoxy groups instead of propoxy groups.
Propiedades
Número CAS |
58470-12-5 |
|---|---|
Fórmula molecular |
C22H28N2O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H28N2O6/c1-4-9-28-17-13-21(29-10-5-2)18(22(14-17)30-11-6-3)15-23-19-12-16(24(26)27)7-8-20(19)25/h7-8,12-15,25H,4-6,9-11H2,1-3H3 |
Clave InChI |
QNFLOJLBFREGQP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C(=C1)OCCC)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
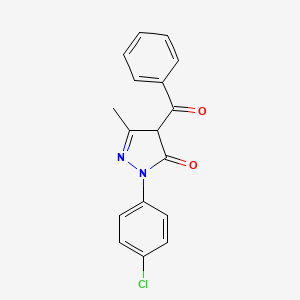
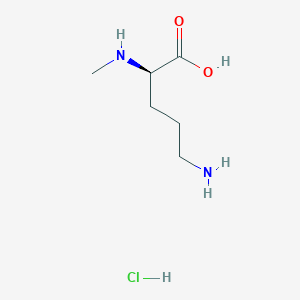
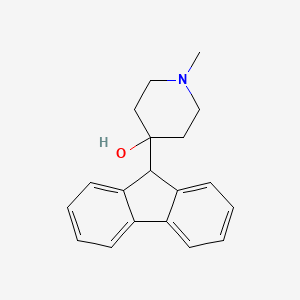
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
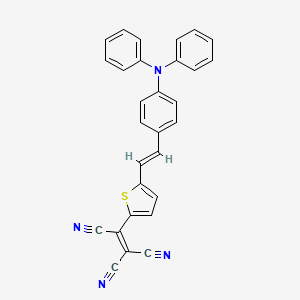
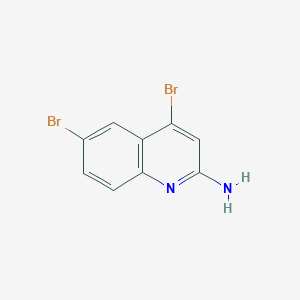
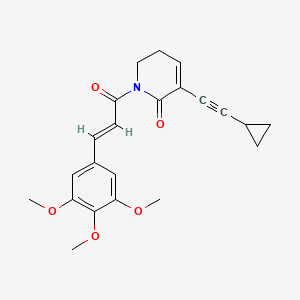
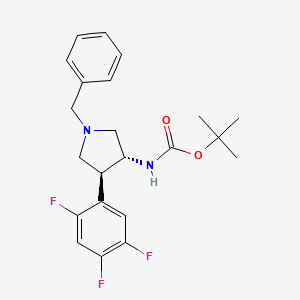
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)


